molecular formula C11H12N4O2 B2813106 3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile CAS No. 338959-84-5

3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile

Cat. No.: B2813106
CAS No.: 338959-84-5
M. Wt: 232.243
InChI Key: DDXOVGWJAGTJPT-AZBNNPQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
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Scientific Research Applications

Binuclear Co(II), Ni(II), Cu(II), and Zn(II) Complexes

  • Application: A study focused on synthesizing new binuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand. These complexes were evaluated for their potential in sterilization and resistance against COVID-19. Spectroscopic analysis and molecular docking against specific proteins related to breast and kidney cancer, as well as COVID-19 protease, showed promising results (Refat et al., 2021).

Chemosensor Development

  • Application: Research on substituted aryl hydrazones of β-diketones, including a derivative similar to the mentioned compound, demonstrated their use as selective fluorescent chemosensors for Co2+. This application is significant for biological and environmental contexts (Subhasri & Anbuselvan, 2014).

Structural Investigation

  • Application: The structural investigation of compounds similar to "3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile" was conducted, providing insights into their crystalline and molecular structures. Such studies are crucial for understanding the physical and chemical properties of these compounds (Gluziński et al., 1991).

Enantioselective Biocatalysis

  • Application: In another study, β-aminonitriles (including derivatives of the target compound) were synthesized and hydrolyzed to corresponding amides using the nitrile biocatalytic activity of a specific strain of Rhodococcus. This process demonstrated enantioselectivity, important in pharmaceutical and chemical synthesis (Chhiba et al., 2012).

Antimicrobial Applications

  • Application: A related compound was used in the synthesis of new indole-containing heterocyclic substances, which demonstrated promising antimicrobial activities against various bacteria and yeast. This showcases the potential of these compounds in developing new antimicrobial agents (Behbehani et al., 2011).

Dyeing Polyester Fabrics

  • Application: Research on selenium-containing dyestuffs, involving similar compounds, investigated their application in dyeing polyester fabrics. This study highlights the utility of such compounds in the textile industry (Gaffer et al., 2016).

Properties

IUPAC Name

(1E,2E)-N-(4-methoxyanilino)-2-methoxyiminoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-16-11-5-3-9(4-6-11)14-15-10(7-12)8-13-17-2/h3-6,8,14H,1-2H3/b13-8+,15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXOVGWJAGTJPT-AZBNNPQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.